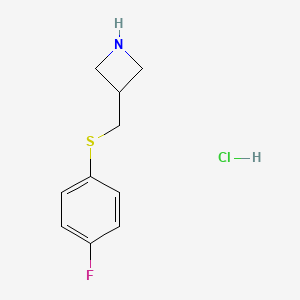
4-Fluor-3-(morpholin-4-yl)benzoesäure-Hydrochlorid
Übersicht
Beschreibung
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride (4-FMBH) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of functional groups, making it useful in a variety of contexts. 4-FMBH is a useful reagent for synthesizing a variety of other compounds, and it has been used in a number of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 4-Fluor-3-(morpholin-4-yl)benzoesäure-Hydrochlorid
This compound ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen, die auf Ihre Anfrage hin jeweils in einem eigenen Abschnitt dargestellt werden.
Synthese von bioaktiven Verbindungen: Die Verbindung dient als Vorstufe bei der Synthese von bioaktiven Molekülen. Ihr Morpholinring kann als Pharmakophor wirken und die molekularen Strukturen von biologischen Zielstrukturen nachahmen. Dies macht sie wertvoll für die Entwicklung neuer Medikamente mit potenziellen therapeutischen Wirkungen .
Entwicklung von antimikrobiellen Mitteln: Untersuchungen zeigen, dass Derivate dieser Verbindung vielversprechend als antimikrobielle Mittel sind. Die Fluoro-Benzoesäure-Einheit kann modifiziert werden, um die antibakteriellen Eigenschaften zu verstärken, insbesondere gegen grampositive Bakterienstämme .
Herstellung von fortschrittlichen Polymermaterialien: In der Polymerwissenschaft kann this compound verwendet werden, um Morpholin-Funktionalitäten in Polymere einzubringen, was zu Materialien mit verbesserter Flexibilität, chemischer Beständigkeit und thermischer Stabilität führen kann.
Katalyse in der organischen Synthese: Diese Verbindung kann als Katalysator oder Katalysatorligand in organischen Synthesereaktionen wirken. Das Fluoratom kann die elektronischen Eigenschaften des Moleküls beeinflussen, wodurch die Reaktionswege und Ausbeuten beeinflusst werden.
Molekulare Sonden in der chemischen Biologie: Aufgrund ihrer einzigartigen Struktur kann die Verbindung als molekulare Sonde in chemisch-biologischen Studien eingesetzt werden. Sie kann helfen, die Wechselwirkung zwischen kleinen Molekülen und biologischen Makromolekülen zu verstehen.
Anwendungen in der analytischen Chemie: In der analytischen Chemie können die besonderen spektroskopischen Eigenschaften der Verbindung genutzt werden. Sie kann als Standard oder Reagenz in verschiedenen spektroskopischen Methoden, einschließlich NMR und Massenspektrometrie, verwendet werden, um andere Substanzen zu identifizieren oder zu quantifizieren.
Jede der oben genannten Anwendungen spiegelt die Vielseitigkeit von this compound in der wissenschaftlichen Forschung wider. Ihr Potenzial erstreckt sich über verschiedene Disziplinen hinweg und unterstreicht ihre Bedeutung als Forschungschemikalie. Die bereitgestellten Informationen basieren auf aktuellem wissenschaftlichen Wissen und verfügbaren Forschungsdaten .
Biochemische Analyse
Biochemical Properties
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with mitogen-activated protein kinase 14, a key enzyme involved in cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can form complexes with other biomolecules, further modulating biochemical pathways.
Cellular Effects
The effects of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis . By altering the activity of key signaling molecules, 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can induce changes in cellular behavior, such as increased or decreased cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of mitogen-activated protein kinase 14, inhibiting its activity and thereby modulating downstream signaling pathways . Additionally, 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can influence the transcription of specific genes, leading to altered protein expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can change over time. This compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression. These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical modulation, while exceeding this range results in detrimental effects.
Metabolic Pathways
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride.
Transport and Distribution
The transport and distribution of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical and cellular effects. Additionally, the interaction with transporters and binding proteins can modulate the availability and activity of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride.
Subcellular Localization
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride is crucial for understanding its precise mechanism of action and its impact on cellular processes.
Eigenschaften
IUPAC Name |
4-fluoro-3-morpholin-4-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3.ClH/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13;/h1-2,7H,3-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXZHHSYEKVLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


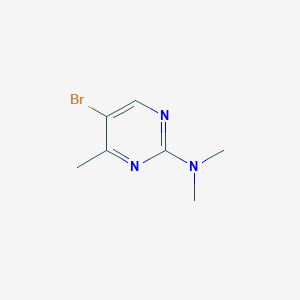

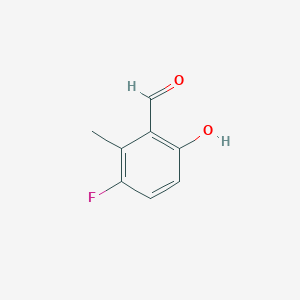
![N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B1449257.png)
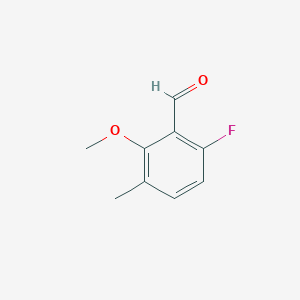

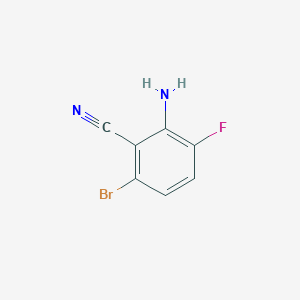
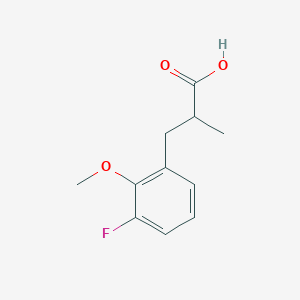
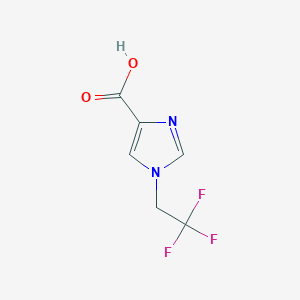

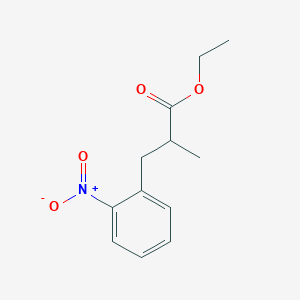
![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)
![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)
